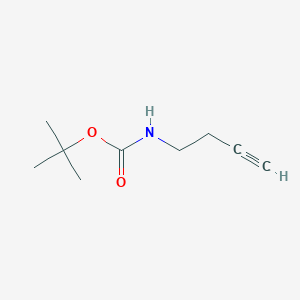

tert-Butyl but-3-yn-1-ylcarbamate

Beschreibung

Contextualizing the Research Landscape of tert-Butyl but-3-yn-1-ylcarbamate

The research landscape surrounding this compound is intrinsically linked to the broader fields of heterocyclic chemistry and the development of synthetic methodologies. Its emergence in the scientific literature coincides with the increasing demand for modular building blocks that can participate in a variety of coupling and cycloaddition reactions. Key research areas where this compound features prominently include the synthesis of substituted pyridines and pyrazoles, which are core structures in many pharmaceutical and agrochemical agents. dntb.gov.uanih.gov The investigation into its reactivity is often driven by the desire to create complex molecular scaffolds from simple, readily available starting materials. The research is characterized by a focus on reaction development, including the exploration of new catalytic systems and reaction conditions to control selectivity and improve yields.

Significance and Contemporary Relevance in Organic Chemistry

The significance of this compound in contemporary organic chemistry lies in its dual functionality. The terminal alkyne serves as a versatile handle for a wide array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions (CuAAC), Sonogashira couplings, and other metal-catalyzed reactions. acs.org The Boc-protecting group, on the other hand, not only masks the reactivity of the amine but can also influence the regioselectivity of reactions at the alkyne and can be readily removed under acidic conditions. nih.gov

A significant application of this compound is in the synthesis of highly functionalized nitrogen-containing heterocycles. For instance, it has been employed in cycloaddition reactions to construct substituted pyrazoles. nih.govbeilstein-journals.orgmdpi.com These pyrazole (B372694) derivatives are of considerable interest due to their wide range of biological activities. nih.gov Furthermore, this compound and similar alkynyl carbamates are valuable precursors for the synthesis of functionalized pyridines, another critical scaffold in medicinal chemistry. dntb.gov.uanih.gov The ability to introduce diverse substituents onto these heterocyclic cores using this building block highlights its contemporary relevance in the generation of compound libraries for drug discovery.

Challenges and Opportunities in the Study of Alkynyl Carbamates

The study of alkynyl carbamates, including this compound, presents both challenges and opportunities for organic chemists. A primary challenge lies in controlling the regioselectivity of reactions involving the alkyne moiety. The electronic nature of the carbamate (B1207046) group can influence the outcome of addition reactions, and achieving a desired regioisomer often requires careful selection of catalysts and reaction conditions. acs.org Stability can also be a concern, as the terminal alkyne proton is acidic and can be removed by strong bases, potentially leading to undesired side reactions. ukzn.ac.za

However, these challenges are outweighed by the significant opportunities these molecules present. The unique electronic properties of the alkynyl carbamate system can be exploited to develop novel synthetic methodologies. For example, the carbamate group can act as a directing group in metal-catalyzed C-H functionalization reactions, enabling the selective modification of adjacent positions. There is also potential for the development of new organocatalytic transformations that leverage the specific reactivity of alkynyl carbamates. chemrxiv.orgnih.govchemrxiv.org The ability to readily deprotect the amine to reveal a primary amine offers a pathway to further functionalization, allowing for the construction of complex, polyfunctional molecules. nih.gov

Historical Development and Evolution of Research on Similar Boc-Protected Alkynyl Amines

The development of research on Boc-protected alkynyl amines is an extension of the broader history of amine protecting groups in organic synthesis. The introduction of the tert-butoxycarbonyl (Boc) group was a significant milestone, providing a robust and easily cleavable protecting group for amines. nih.gov Initially, the focus was on its application in peptide synthesis.

The synthesis of propargylamines, which are amines containing a propargyl group (a 2-propynyl group), has a long history, with the A³ coupling (alkyne-aldehyde-amine coupling) being a classical method for their preparation. acs.org The application of the Boc protecting group to propargylamines and other alkynyl amines was a logical progression, allowing for their use in more complex synthetic sequences where the amine needed to be masked.

Early methods for the synthesis of N-Boc-propargylamine involved the reaction of propargylamine (B41283) with di-tert-butyl dicarbonate (B1257347). chemicalbook.com Over time, more sophisticated methods have been developed for the synthesis of a variety of Boc-protected alkynyl amines, including those with substitution on the alkyl chain. nih.gov The evolution of this research has been driven by the increasing utility of these compounds as versatile building blocks in the synthesis of natural products, pharmaceuticals, and functional materials. The Pauson-Khand reaction of N-Boc-propargylamine, for instance, has been utilized in the synthesis of 4,5-disubstituted cyclopentenones. nih.govacs.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 149990-27-2 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₅NO₂ | sigmaaldrich.com |

| Molecular Weight | 169.22 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 40-44 °C | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-but-3-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNQTGRBVMERHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443951 | |

| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149990-27-2 | |

| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(but-3-yn-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Tert Butyl But 3 Yn 1 Ylcarbamate

Direct Synthesis Approaches

Direct synthesis methods involve a single chemical transformation from a precursor that already contains either the but-3-yne backbone or the N-Boc (tert-butoxycarbonyl) protected amine moiety. These methods are often preferred for their efficiency and high yields when the requisite starting materials are available.

The most straightforward and common method for synthesizing tert-Butyl but-3-yn-1-ylcarbamate is the direct N-protection of the corresponding primary amine, but-3-yn-1-amine. nih.gov This reaction involves the formation of a carbamate (B1207046) by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The process is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct. This method is highly efficient and benefits from the commercial availability of both the amine precursor and the protecting group reagent. thieme-connect.de

The reaction is generally carried out under mild conditions and is compatible with the terminal alkyne functionality. A variety of bases and solvents can be employed, allowing for optimization based on laboratory-specific availability and scale.

Table 1: Representative Conditions for N-Boc Protection of but-3-yn-1-amine

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (B109758) (CH₂Cl₂) | 0 °C to Room Temp. | >90% |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) (cat.) | Acetonitrile (B52724) (MeCN) | Room Temp. | High |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | THF/Water | Room Temp. | Good |

An alternative direct approach involves the alkynylation of a nitrogen-containing nucleophile that is already Boc-protected. While direct N-alkylation of tert-butyl carbamate itself can be challenging, a more common strategy involves the deprotonation of an N-Boc protected amine followed by reaction with an appropriate electrophile. researchgate.net For the synthesis of the target compound, this would typically involve reacting a Boc-protected amine with a butynyl halide, such as 4-bromo-1-butyne (B1278893) or 4-iodo-1-butyne.

This method relies on generating a potent nucleophile by treating the N-Boc amine with a strong, non-nucleophilic base like sodium hydride (NaH) or a strong carbonate base like cesium carbonate (Cs₂CO₃) in an aprotic polar solvent. researchgate.net

Table 2: General Conditions for Alkynylation of Boc-Amine Derivatives

| Boc-Amine Source | Alkylating Agent | Base | Solvent | Temperature |

| tert-Butyl carbamate | 4-Bromo-1-butyne | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. to 50 °C |

| N-Boc Aniline (example) | Alkyl Bromide | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | 100 °C |

Multi-Step Synthesis Pathways

A plausible multi-step synthesis can be designed starting from simple C4 building blocks like but-3-yn-1-ol. This retrosynthetic approach involves identifying a sequence of reliable reactions to introduce the nitrogen functionality and then protect it.

A typical sequence starting from but-3-yn-1-ol would be:

Activation of the Hydroxyl Group : The alcohol is converted into a better leaving group, for instance, by tosylation with p-toluenesulfonyl chloride (TsCl) or by conversion to an alkyl bromide using a reagent like phosphorus tribromide (PBr₃).

Introduction of Nitrogen : The activated intermediate is then reacted with a nitrogen nucleophile. A common and effective method is the use of sodium azide (B81097) (NaN₃) to form an alkyl azide. This reaction is a clean Sₙ2 displacement.

Reduction of the Azide : The resulting but-3-yn-1-yl azide is reduced to the primary amine, but-3-yn-1-amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂/Pd-C) or by using Staudinger reduction conditions (triphenylphosphine followed by water).

Boc Protection : The final step is the protection of the newly formed amine with di-tert-butyl dicarbonate (Boc₂O), as described in section 2.1.1.

This multi-step approach, while longer, is robust and relies on well-established and high-yielding chemical transformations. youtube.com

The choice and manipulation of protecting groups are critical in multi-step synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its unique stability profile. thieme-connect.de It is highly resistant to a wide range of nucleophiles and basic conditions, making it ideal for protecting an amine while other transformations, such as alkylations or reactions involving organometallics, are performed elsewhere in the molecule.

The key strategic advantages of the Boc group in this context include:

Ease of Introduction : As detailed previously, it can be installed in high yield under mild conditions. thieme-connect.de

Stability : It is stable to bases, organometallic reagents, and mild reducing agents.

Facile Removal : The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, or with HCl in an organic solvent. acs.org This orthogonality allows for selective deprotection without disturbing other acid-sensitive groups if planned correctly.

In more complex syntheses, the Boc group's electronic properties can be manipulated. For instance, its thiocarbonyl analogue, the tert-butoxythiocarbonyl (Botc) group, has been shown to facilitate the deprotonation (lithiation) of the α-carbon, a reaction that is not feasible with the standard Boc group. acs.org While not directly required for the synthesis of the title compound, this illustrates how strategic choice of a protecting group can enable specific synthetic transformations. The selection of Boc for this particular molecule is a deliberate choice to ensure the amine remains unreactive during potential subsequent manipulations of the alkyne terminus.

Catalytic Synthesis Innovations

Modern synthetic chemistry increasingly focuses on the development of catalytic methods to improve efficiency, reduce waste, and operate under milder conditions. While the standard methods for synthesizing this compound are already quite efficient, catalytic innovations can offer further improvements.

One area of innovation is the N-Boc protection step itself. While often performed stoichiometrically with a base, solvent- and catalyst-free methods for N-Boc protection have been developed. thieme-connect.de These methods can involve simply heating the amine with Boc₂O, providing a greener and simpler procedure.

Furthermore, catalytic amination reactions represent a significant advance in amine synthesis. researchgate.net For instance, instead of the multi-step route from an alcohol via an azide, catalytic "borrowing hydrogen" or "hydrogen autotransfer" methods could theoretically convert but-3-yn-1-ol directly to the N-Boc protected amine in a one-pot reaction with a suitable nitrogen source (like tert-butyl carbamate) and a transition-metal catalyst. These processes involve the temporary oxidation of the alcohol to an aldehyde, imine formation, and subsequent reduction, all mediated by the catalyst system. While a specific application for this exact substrate may not be widely documented, the general methodology represents a state-of-the-art approach to amine synthesis that is more atom-economical and sustainable. researchgate.net

Similarly, catalytic reductive amination of a suitable aldehyde, such as but-3-ynal, with a Boc-protected nitrogen source is another advanced strategy that could provide access to the target molecule in a highly efficient manner. nih.gov

Transition Metal Catalyzed Reactions for Alkyne Introduction

Transition metal catalysis provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, which is essential for synthesizing complex molecules like this compound. These catalysts facilitate the introduction of the alkyne moiety through various reaction types, including cross-coupling and cycloaddition reactions. nih.gov The versatility of transition metals such as palladium, copper, and gold allows for the development of diverse synthetic pathways. nih.govmdpi.com For instance, the tert-butylsulfinamide group has been identified as a versatile component in transition-metal-mediated cycloaddition and cyclization reactions of enynes and diynes, highlighting the broad applicability of these methods in creating diverse molecular scaffolds. nih.gov

Copper(I)-Catalyzed Reactions in the Synthesis of Alkynyl Carbamates

Copper(I) catalysts are particularly effective in the synthesis of alkynyl carbamates. A general method involves the copper-promoted coupling of amides with alkynyl bromides. nih.gov This approach is advantageous for the N-alkynylation of various amides, including carbamates, to produce ynamides. nih.gov The reaction typically involves the deprotonation of the amide with a strong base like potassium hexamethyldisilazide (KHMDS), followed by the addition of a copper(I) salt, such as copper(I) iodide (CuI), and the alkynyl bromide. nih.gov This methodology has proven to be a convenient and general route to a variety of substituted ynamides. nih.gov

Furthermore, copper(II) catalysts have been utilized in the aminohalogenation of O-alkynyl carbamates. researchgate.netbohrium.com This process allows for the cyclization of O-alkynyl carbamates to form haloalkylidene-substituted heterocycles, with N-halosuccinimides serving as the halogen source. researchgate.netbohrium.com The reaction conditions are generally mild, often using CuCl₂ as the catalyst. bohrium.com

A summary of representative copper-catalyzed reactions for the synthesis of alkynyl carbamates is presented in the table below.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| CuI | Carbamate, Alkynyl Bromide | Ynamide | Varies | nih.gov |

| CuCl₂ | O-alkynyl N-tosyl carbamate, NIS | 4-iodomethylidene oxazolidinone | 75 | bohrium.com |

| Cu(OTf)₂ | Arene, Alkynyl Carbamate | Allylated Arene | Varies | researchgate.net |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-nitrogen bonds. libretexts.orgsigmaaldrich.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, are instrumental in synthesizing a wide array of organic molecules. libretexts.org In the context of this compound synthesis, palladium catalysts facilitate the coupling of aryl or vinyl halides with alkynes (Sonogashira coupling) or the amidation of aryl halides with carbamates (Buchwald-Hartwig amination). sigmaaldrich.comresearchgate.net

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ often providing highly active catalysts. nih.gov For instance, Pd/P(t-Bu)₃ systems have been shown to be effective for a broad range of coupling processes, including Suzuki, Stille, Negishi, and Heck reactions, even with challenging substrates like aryl chlorides. nih.gov The cross-coupling of tert-butyl carbamate with various aryl or heteroaryl halides using a palladium catalyst and a base like cesium carbonate (Cs₂CO₃) can produce N-aryl-tert-butyl carbamates in moderate to excellent yields. researchgate.net

The following table provides examples of palladium-catalyzed coupling reactions relevant to the synthesis of carbamate derivatives.

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Reference |

| Pd(dba)₂ / P(t-Bu)₃ | Amidation | Aryl Halide, Lithium bis(trimethylsilyl)amide | Aniline | Varies | researchgate.net |

| Pd₂(dba)₃ / X-Phos | Amidation | Aryl Bromide, tert-Butyl Carbamate | N-Boc-aniline | 43-83 | researchgate.net |

| Pd/P(t-Bu)₃ | Stille Coupling | Aryl Chloride, Organotin Reagent | Biaryl | Good | nih.gov |

| Pd₂(dba)₃ / P(o-tol)₃ | Intramolecular Heck | Cyclic Enamide | Tricyclic Product | 83 | mdpi.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Developing stereoselective methods to access enantiomerically enriched this compound derivatives is a significant area of research.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. Nickel-catalyzed hydroalkylation of enecarbamates with alkyl halides has emerged as a powerful method for synthesizing a wide range of chiral alkyl amines with high regio- and enantioselectivity. organic-chemistry.orgacs.orgresearchgate.net This method is notable for its mild reaction conditions and high functional group tolerance. organic-chemistry.orgacs.org

Gold(I) catalysis has also been employed in the enantioselective synthesis of cyclic carbamimidates through a three-component reaction of imines, terminal alkynes, and sulfonylisocyanates. nih.gov A key feature of this reaction is the preservation of the stereocenter generated during the alkynylation step. nih.gov The use of chiral phosphine ligands is crucial for achieving high enantioselectivity. nih.gov

Diastereoselective Synthesis

Diastereoselective synthesis focuses on creating a specific diastereomer of a molecule with multiple stereocenters. One approach involves the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral 2-alkenyl carbamates. nih.gov This rearrangement proceeds with excellent diastereoselectivity to afford α-hydroxy amides. nih.gov The stereochemical outcome is directed by a chiral auxiliary, such as a chiral oxazolidine. nih.gov

Another effective method for the diastereoselective synthesis of chiral amines is the one-pot alkylation of aldimines derived from chiral aldehydes. nih.gov The stereocontrol in this reaction is induced by a heteroatom present in the α-position of the starting aldehyde. nih.gov

Resolution of Racemic Mixtures in the context of Chiral Alkynyl Carbamates

When a chiral compound is synthesized without stereocontrol, a 50:50 mixture of enantiomers, known as a racemic mixture, is formed. libretexts.orgpressbooks.pub The separation of these enantiomers is a process called resolution. libretexts.orgwikipedia.org Since enantiomers have identical physical properties, direct separation is challenging. libretexts.org

A common strategy for resolution involves converting the enantiomers into a mixture of diastereomers by reacting the racemate with a single enantiomer of a chiral resolving agent. libretexts.orgwikipedia.org Diastereomers have different physical properties and can be separated by techniques like fractional crystallization. wikipedia.orgyoutube.com For example, a racemic mixture of a chiral carboxylic acid can be resolved by forming diastereomeric salts with a chiral amine. pressbooks.pub After separation, the individual enantiomers can be recovered by removing the resolving agent. wikipedia.org

Another method for resolution is chiral column chromatography, where the stationary phase is chiral and interacts differently with each enantiomer, leading to their separation. youtube.com Kinetic resolution is another approach where one enantiomer reacts faster with a chiral catalyst or reagent, allowing for the enrichment of the less reactive enantiomer. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key areas of focus include the reduction or elimination of hazardous solvents and the maximization of atom economy and reaction yields.

Traditional organic syntheses often rely on large volumes of volatile and often toxic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free or reduced-solvent methodologies is a primary goal in green chemistry.

In the context of carbamate synthesis, solvent-free approaches have demonstrated potential. For instance, a related compound, tert-butyl but-3-yn-2-ylcarbamate, has been synthesized under solvent-free conditions by heating 2-methyl-3-butyn-2-amine with di-tert-butyl dicarbonate at 50°C. This method eliminates the need for a solvent, thereby reducing waste and simplifying product purification. While this specific protocol applies to an isomer, the principle is transferable and suggests that a similar solvent-free approach for this compound could be a viable green alternative to solution-phase reactions.

The use of greener, more benign solvents is another strategy to reduce the environmental impact of the synthesis. Exploring solvents such as ethyl acetate (B1210297) or ethanol, which have a lower environmental footprint than commonly used chlorinated solvents like dichloromethane, is an active area of investigation for carbamate synthesis. cemm.at

| Parameter | Conventional Solvent-Based Synthesis | Potential Solvent-Free Synthesis |

| Solvent | Dichloromethane, Tetrahydrofuran | None |

| Temperature | Room Temperature | Elevated (e.g., 50°C) |

| Work-up | Aqueous extraction, drying | Direct purification |

| Waste | Organic solvent waste | Minimal |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. cemm.at A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

A documented synthesis of this compound reports a yield of 46%. pitt.edu While this represents a successful preparation of the compound, from a green chemistry perspective, there is significant room for improvement. Low yields inherently lead to poor atom economy in practice, as a larger proportion of starting materials is converted into byproducts or remains unreacted.

Optimizing reaction conditions to improve the yield is a critical aspect of green synthesis. For the preparation of this compound, this could involve screening different bases, catalysts, and reaction temperatures to maximize the conversion of the starting amine.

Furthermore, the choice of synthetic route has a profound impact on atom economy. Reactions such as the Sonogashira coupling, where this compound is often employed, are known for their high efficiency in forming carbon-carbon bonds. nih.govnih.gov The principles of such high-yield catalytic reactions can be applied to design more atom-economical syntheses of the carbamate itself.

| Factor | Impact on Yield and Atom Economy | Optimization Strategy |

| Reaction Type | Addition and substitution reactions are common for carbamate formation. | Catalytic reactions often offer higher atom economy. |

| Catalyst | Can significantly increase reaction rate and selectivity, improving yield. | Screening of catalysts to find the most efficient system. |

| Stoichiometry | Using large excesses of reagents reduces atom economy. | Employing near-stoichiometric amounts of reactants. |

| Byproducts | Formation of byproducts lowers the yield and complicates purification. | Optimizing conditions to minimize side reactions. |

Advanced Synthetic Techniques and Automation

The adoption of advanced synthetic technologies, including flow chemistry and automated synthesis platforms, offers significant advantages for the production of fine chemicals like this compound. These technologies can lead to improved reaction control, higher yields, and enhanced safety.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, provides several benefits for chemical synthesis. cemm.at These include superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. cemm.at

While a specific flow synthesis for this compound has not been extensively reported, the principles of flow chemistry are well-suited for its production. For example, the protection of amines with di-tert-butyl dicarbonate is a common step that can be readily translated to a flow process. This would allow for rapid and efficient production with consistent product quality. Recent advances have highlighted the use of flow microreactor technology for the continuous synthesis of related carbamates, which helps in reducing waste and improving safety. cemm.at

Automated synthesis platforms can accelerate the optimization of reaction conditions by performing a large number of experiments in a high-throughput manner. These systems can systematically vary parameters such as temperature, concentration, and catalyst loading to identify the optimal conditions for a given reaction.

For the synthesis of this compound, an automated platform could be employed to rapidly screen conditions to improve upon the reported 46% yield. pitt.edu By systematically exploring the reaction space, it may be possible to identify a set of conditions that provides a higher yield and purity, thereby making the process more efficient and economical. The integration of online analytical techniques, such as HPLC or NMR, into these platforms can provide real-time data on reaction progress, further accelerating the optimization process.

Reaction Chemistry and Mechanistic Investigations of Tert Butyl But 3 Yn 1 Ylcarbamate

Reactions at the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group, amenable to a wide range of addition and coupling reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a class of reactions known for their reliability, high yields, and tolerance of various functional groups. nih.govwikipedia.org This reaction involves the facile and regiospecific formation of a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nih.govwikipedia.org The CuAAC reaction is prized for its ability to create stable covalent links under mild conditions, often in a one-pot, two-step sequence where an organic azide is generated in situ and immediately consumed. nih.gov

For tert-butyl but-3-yn-1-ylcarbamate, the terminal alkyne readily participates in CuAAC reactions. The process is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent or supplied directly. nih.gov The reaction is robust and can be performed in various solvents, including water. organic-chemistry.org The resulting triazole product retains the Boc-protected amine, allowing for further synthetic manipulations. However, it is noted that certain alkynes, specifically tertiary propargyl carbamates, can be unsuitable for some applications like bioconjugation due to copper-induced fragmentation. nih.gov

Table 1: Overview of CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

|---|

The terminal alkyne of this compound can undergo hydration, which is the addition of water across the triple bond. This reaction typically requires a catalyst, often a mercury salt or other transition metals, to yield a ketone after the initial enol tautomerizes.

Hydroamination, the addition of an N-H bond across the alkyne, can occur either intermolecularly or intramolecularly. Intramolecular hydroamination of similar aminoalkynes is a powerful method for constructing nitrogen-containing heterocyclic compounds. These reactions are often catalyzed by transition metals such as gold, platinum, or palladium, and the regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be controlled by the choice of catalyst and reaction conditions.

The terminal alkyne can react with halogens such as bromine (Br₂) or chlorine (Cl₂). youtube.com The reaction can be controlled to add one or two equivalents of the halogen. The addition of one equivalent of a halogen to an alkyne results in a dihaloalkene. youtube.com Unlike the clean anti-addition seen with alkenes, the halogenation of alkynes can produce a mixture of syn- and anti-addition products, with the anti-addition product typically being major. youtube.com The exact mechanism is not as clearly defined as that for alkenes. youtube.com

The addition of a second equivalent of the halogen proceeds to form a tetrahaloalkane. youtube.com

Table 2: Products of Halogenation of this compound

| Reagent | Stoichiometry | Product |

|---|---|---|

| X₂ (X = Cl, Br) | 1 equivalent | tert-Butyl (3,4-dihalo-but-3-en-1-yl)carbamate (mixture of E/Z isomers) |

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming C(sp)-C(sp²) bonds. nih.gov It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org this compound is an excellent substrate for this reaction due to its terminal alkyne. The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. nih.govlibretexts.org

The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl/vinyl halide, while the copper acetylide is formed from the terminal alkyne, copper(I), and the amine base. Transmetalation from copper to palladium followed by reductive elimination yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org While the classic Heck reaction involves alkenes, variations exist for the coupling of terminal alkynes. The terminal alkyne of this compound can be coupled with aryl or vinyl halides under Heck conditions, which typically involve a palladium catalyst and a base. wikipedia.org The reaction provides a route to substituted enynes, which are valuable synthetic intermediates.

Table 3: Metal-Mediated Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide (R-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base | Aryl/Vinyl-substituted alkyne |

Reactions Involving the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions.

The primary reaction of the carbamate group in this compound is its removal (deprotection) to liberate the free amine.

Acid-Catalyzed Deprotection: The Boc group is most commonly removed under acidic conditions. A variety of acids can be employed, ranging from strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) to milder conditions. Aqueous phosphoric acid has been reported as an effective, mild, and environmentally benign reagent for the deprotection of tert-butyl carbamates. organic-chemistry.orgorganic-chemistry.org This method is selective and tolerates other protecting groups like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene.

Other Deprotection Methods:

Lewis Acids: Lewis acids such as Er(OTf)₃ can also facilitate the removal of the tert-butyl group. organic-chemistry.org

Radical Cation Catalysis: A combination of tris(4-bromophenyl)aminium radical cation ("magic blue") and triethylsilane provides a mild method for cleaving the C-O bond of tert-butyl carbamates. organic-chemistry.orgorganic-chemistry.org

Thermal deprotection is also possible but generally requires high temperatures and is less common than acid-catalyzed methods.

Table 4: Common Deprotection Conditions for Boc Group

| Reagent(s) | Solvent | Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly effective conditions. |

| Aqueous Phosphoric Acid | - | Mild conditions | Environmentally benign, selective. organic-chemistry.orgorganic-chemistry.org |

| Tris(4-bromophenyl)aminium radical cation, Triethylsilane | - | Mild conditions | Catalytic cleavage of C-O bond. organic-chemistry.orgorganic-chemistry.org |

Transamidation Reactions

Transamidation serves as a method for the conversion of one amide into another by reaction with an amine. In the context of this compound, this would involve the displacement of the tert-butoxycarbonyl group. The stability of the carbamate group generally requires activation for such transformations to occur efficiently.

Research into the transamidation of amides has identified several effective strategies, including metal-catalyzed and metal-free approaches. The activation of the otherwise stable amide bond is a key challenge. One strategy involves the use of a tert-butoxycarbonyl (Boc) group on the amide nitrogen, which can facilitate the cleavage of the C(acyl)-N bond by inducing a geometric distortion that reduces the amidic resonance energy. This has been demonstrated in the one-pot transamidation of 8-aminoquinoline (B160924) amides, where Boc protection was critical for the reaction to proceed with both aryl and alkyl amines in excellent yields. nih.gov

While direct studies on the transamidation of this compound are not extensively documented, the principles of Boc-activated transamidation suggest its feasibility. Such reactions could potentially be catalyzed by various transition metals or proceed under metal-free conditions with appropriate activation. For instance, a facile one-pot synthesis of amides from N-Boc-protected amines has been described using isocyanate intermediates generated in situ. nih.gov This method has been shown to be effective for a variety of N-Boc-protected aliphatic and aryl amines, converting them into amides in high yields. nih.gov

Table 1: Examples of Transamidation Reactions of N-Boc Protected Amines

| Amine Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Boc-benzylamine | 1. 2-chloropyridine, Tf₂O, CH₂Cl₂2. Phenylmagnesium bromide, MgCl₂, THF | N-Benzylbenzamide | 90 | nih.gov |

| N-Boc-butylamine | 1. 2-chloropyridine, Tf₂O, CH₂Cl₂2. Phenylmagnesium bromide, MgCl₂, THF | N-Butylbenzamide | 91 | nih.gov |

| N-Boc-cyclohexylamine | 1. 2-chloropyridine, Tf₂O, CH₂Cl₂2. Phenylmagnesium bromide, MgCl₂, THF | N-Cyclohexylbenzamide | 87 | nih.gov |

This table presents data for analogous N-Boc protected amines to illustrate the potential reactivity of this compound in transamidation reactions.

Cyclization Reactions

The presence of both a nucleophilic nitrogen (after potential deprotection or activation) and an electrophilic alkyne within the same molecule makes this compound a prime candidate for various cyclization reactions to form heterocyclic compounds.

Intramolecular Cycloadditions

Gold-catalyzed intramolecular hydroamination of alkynyl carbamates has emerged as a powerful method for the synthesis of nitrogen-containing heterocycles. researchgate.netdntb.gov.uaacs.org These reactions typically proceed under mild conditions and can exhibit high regioselectivity. For substrates similar to this compound, such as (2-alkynyl)benzyl carbamates, gold(I) catalysts promote intramolecular hydroamination to afford 1,2-dihydroisoquinolines. researchgate.net The regioselectivity of these cyclizations (5-exo vs. 6-endo) can be influenced by the substituents on the alkyne and the choice of the gold catalyst. researchgate.net For instance, while some substrates yield 5-exo cyclization products, the use of bulky gold catalysts can favor the formation of 6-endo adducts. researchgate.net

The proposed mechanism for gold-catalyzed hydroamination involves the activation of the alkyne by the gold(I) catalyst, followed by the intramolecular attack of the carbamate nitrogen. Subsequent protonolysis releases the cyclized product and regenerates the active catalyst.

Table 2: Gold-Catalyzed Intramolecular Hydroamination of Alkynyl Carbamates

| Substrate | Catalyst System | Solvent | Product | Yield (%) | Reference |

| tert-Butyl (2-phenylethynyl)benzylcarbamate | [AuCl(PPh₃)]/AgNTf₂ (1 mol%) | Dioxane | 3-Phenyl-2-(tert-butoxycarbonyl)-1,2-dihydroisoquinoline | 95 | researchgate.net |

| tert-Butyl (2-ethynylbenzyl)carbamate | [AuCl(PPh₃)]/AgNTf₂ (1 mol%) | Dioxane | 2-(tert-butoxycarbonyl)-1,2-dihydroisoquinoline | 88 | researchgate.net |

| tert-Butyl (2-(trimethylsilylethynyl)benzyl)carbamate | [AuCl(P(o-biphenyl)(t-Bu)₂)]/AgNTf₂ (5 mol%) | Dioxane | 2-(tert-butoxycarbonyl)-3-(trimethylsilyl)-1,2-dihydroisoquinoline | 76 | researchgate.net |

This table showcases the intramolecular cyclization of analogous alkynyl carbamates, suggesting a similar reactivity for this compound.

Spirocyclization Reactions

Spirocyclization reactions offer a pathway to complex three-dimensional molecular architectures. While specific examples of spirocyclization originating directly from this compound are not prevalent in the surveyed literature, related rhodium-catalyzed reactions provide insight into potential synthetic routes. Rhodium(III)-catalyzed dearomative spirocyclization of 2-aryl-3-nitrosoindoles with alkynes has been developed to construct spiroindoline-3-one oximes. rsc.org This transformation proceeds under mild, redox-neutral conditions and demonstrates the utility of alkynes in forming spirocyclic systems. rsc.org

Another relevant approach involves the rhodium-catalyzed [3+2] annulation of cyclic N-sulfonyl ketimines with alkynes to produce spirocyclic sultams. nih.gov These examples highlight the potential for the alkyne functionality in this compound to participate in transition metal-catalyzed spirocyclization reactions with suitable reaction partners. The synthesis of spiro-piperidine derivatives, which are valuable scaffolds in medicinal chemistry, has also been achieved through various synthetic strategies, some of which could be adapted to utilize alkynyl carbamates. nih.gov

Functional Group Interconversions

The terminal alkyne and the Boc-protected amine of this compound can be independently modified, allowing for the synthesis of a wide array of derivatives.

Modification of the Alkynyl Chain

The terminal alkyne is a versatile functional group that can undergo a variety of transformations. One of the most prominent reactions is the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for forming carbon-carbon bonds and can be carried out under mild conditions. wikipedia.org The Sonogashira coupling of Boc-protected propargylamine (B41283) derivatives has been successfully demonstrated, indicating that this compound would be a suitable substrate for such transformations. researchgate.net

Another powerful reaction for terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgnih.govatdbio.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The mild reaction conditions and broad functional group tolerance make it an ideal method for the derivatization of this compound. organic-chemistry.org

Table 3: Functionalization of the Alkyne Moiety in N-Boc Protected Propargylamines

| Reaction Type | Alkyne Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |

| Sonogashira Coupling | N-Boc-propargylamine | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | N-Boc-3-phenylprop-2-yn-1-amine | - | researchgate.net |

| CuAAC | N-Boc-propargylamine | Benzyl azide | Cu(I) | 1-Benzyl-4-((N-Boc-amino)methyl)-1H-1,2,3-triazole | - | researchgate.net |

This table provides examples of reactions on the alkyne group of a closely related N-Boc protected amine, illustrating the synthetic potential for this compound.

Derivatization of the Carbamate Nitrogen

The nitrogen atom of the carbamate, once deprotected or in some cases directly, can be functionalized through various C-N bond-forming reactions. N-alkylation of the carbamate nitrogen can be achieved under various conditions, including phase-transfer catalysis, which offers a method for alkylation using alkyl halides.

A more common and versatile approach to derivatization is N-arylation, which can be accomplished via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between amines and aryl halides. The reaction is known for its broad substrate scope and functional group tolerance. While the direct arylation of this compound would require prior deprotection of the Boc group, the resulting primary amine is a suitable substrate for Buchwald-Hartwig amination. Alternatively, sequential N-arylation of primary amines is a well-established method for the synthesis of unsymmetrical alkyldiarylamines. cmu.edu

Mechanistic Studies of Key Transformations

The most prominent transformation involving this compound is the Sonogashira cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the terminal alkyne of the carbamate and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.

Detailed transition state analysis for reactions specifically involving this compound is not readily found in the current body of scientific literature. However, computational studies on the general Sonogashira reaction, for instance between bromobenzene (B47551) and phenylacetylene, provide insight into the plausible transition states. nih.gov The key steps of the catalytic cycle, each with its own transition state, are oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org

The catalytic cycle is generally understood to proceed through the following key steps, each involving a distinct transition state:

Oxidative Addition: The initial step involves the oxidative addition of the aryl or vinyl halide to the active Pd(0) catalyst. This proceeds through a three-centered transition state to form a square planar Pd(II) complex.

Transmetalation: This step involves the transfer of the alkynyl group from the copper acetylide (formed from the reaction of this compound with the copper(I) co-catalyst) to the palladium(II) center. The exact nature of the transition state can vary, but it is thought to involve a bridging alkynyl group between the copper and palladium centers.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the C-C coupled product and regenerate the Pd(0) catalyst. This step is believed to proceed through a three-coordinate T-shaped or a four-coordinate distorted square planar transition state.

A proposed general mechanism for the Sonogashira reaction is outlined below.

| Step | Description | Reactants | Intermediates/Transition States | Products |

| 1. Catalyst Activation | Reduction of a Pd(II) precatalyst to the active Pd(0) species. | Pd(PPh₃)₂Cl₂ | [Pd(0)(PPh₃)₂] | Active Catalyst |

| 2. Oxidative Addition | Addition of an aryl/vinyl halide to the Pd(0) catalyst. | Ar-X, [Pd(0)(PPh₃)₂] | [Ar-Pd(II)(X)(PPh₃)₂] | Oxidative Addition Complex |

| 3. Copper Acetylide Formation | Reaction of the terminal alkyne with the Cu(I) salt in the presence of a base. | This compound, CuI, Base | [Cu-C≡C-R] | Copper Acetylide |

| 4. Transmetalation | Transfer of the alkynyl group from copper to the palladium complex. | [Ar-Pd(II)(X)(PPh₃)₂], [Cu-C≡C-R] | [Ar-Pd(II)(C≡C-R)(PPh₃)₂] | Di-organopalladium Complex |

| 5. Reductive Elimination | Elimination of the coupled product and regeneration of the Pd(0) catalyst. | [Ar-Pd(II)(C≡C-R)(PPh₃)₂] | [Pd(0)(PPh₃)₂] | Coupled Product, Regenerated Catalyst |

This table represents a generally accepted mechanism for the Sonogashira reaction. Specific transition state geometries and energies for the reaction with this compound would require dedicated computational studies.

Computational studies on model Sonogashira reactions indicate that the rate-determining step can vary depending on the specific substrates, ligands, and reaction conditions. nih.gov In many cases, the oxidative addition of the aryl halide to the palladium(0) catalyst is considered the rate-determining step. nih.gov However, other steps, such as transmetalation or reductive elimination, can also be rate-limiting under certain conditions.

Several research articles describe the use of this compound in Sonogashira couplings, providing typical reaction conditions which indirectly inform on the practical aspects of the reaction kinetics.

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| 3-(4-iodo-1-oxo-3H-isoindol-2-yl)piperidine-2,6-dione | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | DMF | 85 | wikipedia.org |

| Various aryl iodides | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | DMF | 80 | libretexts.org |

| Aryl iodide derivative | Pd(PPh₃)₄, CuI | Not specified | DMF | 20 | organic-chemistry.org |

This table summarizes typical experimental conditions for Sonogashira reactions involving this compound as reported in the literature. These conditions are optimized for product yield and reaction time, reflecting the practical kinetics of the transformation.

Applications of Tert Butyl But 3 Yn 1 Ylcarbamate As a Versatile Building Block in Organic Synthesis

Synthesis of Complex Organic Molecules

The dual functionality of tert-Butyl but-3-yn-1-ylcarbamate provides chemists with a powerful tool to introduce both nitrogen-containing moieties and carbon frameworks through its protected amine and reactive alkyne groups, respectively. This has proven instrumental in the multi-step synthesis of a variety of complex organic molecules.

Natural Product Synthesis

While direct and explicit examples of the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are highly relevant to established synthetic strategies. The terminal alkyne is a versatile handle for carbon-carbon bond formation through reactions like the Sonogashira coupling, which is a cornerstone in natural product synthesis. libretexts.org This reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, a common step in the assembly of complex natural product backbones.

Furthermore, the azide-alkyne cycloaddition, a key example of "click chemistry," provides a highly efficient method for the formation of triazole rings, which can be found in or used as isosteres for natural product structures. enpress-publisher.comnih.gov The Boc-protected amine in this compound offers a stable, yet readily cleavable, nitrogen source, crucial for the introduction of amino groups in the later stages of a synthetic sequence.

Pharmaceutical Intermediates

The structural features of this compound make it an attractive intermediate in the synthesis of pharmaceuticals. The Boc-protected amine is a common feature in the synthesis of many active pharmaceutical ingredients (APIs), providing a robust protecting group that can withstand a variety of reaction conditions before being removed under mild acidic conditions. nih.gov

One notable area of application is in the synthesis of kinase inhibitors. Many kinase inhibitors feature complex heterocyclic scaffolds, and the alkyne functionality of this compound can be utilized in cyclization reactions to construct these core structures. For instance, the synthesis of novel phthalic-based anticancer tyrosine kinase inhibitors has been reported, highlighting the importance of amine-functionalized building blocks in this area. nih.gov

Another significant application lies in the synthesis of antiviral agents, particularly nucleoside analogues. The synthesis of these complex molecules often involves the coupling of a modified nucleobase with a sugar moiety, and building blocks containing both nitrogen and versatile functional groups like alkynes are highly valuable. nih.govnih.govdtic.mil The synthesis of 2',2',3',3'-tetrafluoro nucleoside analogues, for example, showcases the intricate steps where such building blocks can be instrumental.

The following table provides examples of pharmaceutical intermediates and related compounds where the structural motifs of this compound are relevant:

| Pharmaceutical Target Class | Synthetic Strategy | Relevance of this compound |

| Kinase Inhibitors | Construction of heterocyclic scaffolds | The alkyne can participate in cyclization reactions, and the protected amine is a key functional group. |

| Antiviral Nucleoside Analogues | Coupling of modified bases and sugars | Provides a versatile scaffold containing both a nitrogen source and a reactive handle for further elaboration. |

| ASK1 Inhibitors | Synthesis of quinoxaline (B1680401) derivatives | The amine functionality is crucial for building the core structure of these inhibitors. |

Agrochemicals

The development of novel agrochemicals, such as fungicides and insecticides, often relies on the synthesis of diverse chemical libraries to identify new lead compounds. Carbamate (B1207046) derivatives, in particular, have shown significant potential as antifungal agents. nih.gov The Boc-protected amine of this compound can be deprotected and subsequently derivatized to form a wide range of carbamates.

Furthermore, combinatorial chemistry approaches are increasingly being used in the agrochemical industry to accelerate the discovery process. researchgate.netdatapdf.com The bifunctional nature of this compound makes it an ideal building block for the combinatorial synthesis of libraries of potential agrochemicals. The alkyne can be functionalized through reactions like Sonogashira coupling or click chemistry, while the amine can be acylated or alkylated to introduce further diversity. organic-chemistry.org

A study on novel isoindoline-2-yl putrescines with antifungal activity demonstrated the use of Boc-protected amines in the synthesis of potential agrochemicals. researchgate.net This highlights the utility of the core structure present in this compound for this application.

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and identify new drug leads. nih.gov this compound, with its orthogonal reactive sites, is an excellent building block for DOS strategies.

Scaffold Construction

The construction of diverse molecular scaffolds is a central theme in DOS. The alkyne and protected amine functionalities of this compound allow for its participation in a variety of cyclization and multicomponent reactions to generate a wide range of heterocyclic and polycyclic scaffolds. researchgate.netamazonaws.comrsc.org

For instance, the alkyne can undergo intramolecular reactions with other functional groups within a molecule to form cyclic structures. It can also be a key component in the synthesis of spirocycles, which are three-dimensional structures of increasing interest in medicinal chemistry. rsc.org A strategy for the construction of 2-alkynyl aza-spiro nih.govresearchgate.netindole scaffolds highlights the utility of alkyne-containing building blocks in generating complex spirocyclic systems. rsc.org

Library Generation

The generation of large and diverse chemical libraries is a hallmark of DOS. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are particularly powerful tools for library synthesis. nih.govbeilstein-journals.orgnih.gov this compound is well-suited for use in MCRs such as the Ugi and Passerini reactions. researchgate.netnih.govbeilstein-journals.org

In an Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The deprotected amine of this compound can serve as the amine component, while the alkyne remains available for post-MCR modifications, such as click chemistry, to further increase the diversity of the library. frontiersin.orgcsmres.co.uk Similarly, in the Passerini reaction, an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide, and the functionalities of this compound can be incorporated into such library generation strategies.

The following table summarizes the utility of this compound in diversity-oriented synthesis:

| Diversity-Oriented Synthesis Strategy | Role of this compound | Resulting Molecular Diversity |

| Scaffold Construction | Participation in cyclization reactions. | Generation of diverse heterocyclic and spirocyclic scaffolds. |

| Library Generation via Multicomponent Reactions (e.g., Ugi, Passerini) | Serves as the amine component after deprotection. | Rapid generation of large libraries of complex molecules with multiple points of diversity. |

| Post-MCR Modification | The terminal alkyne allows for further functionalization via click chemistry or Sonogashira coupling. | Exponential increase in the structural diversity of the synthesized library. |

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its unique combination of a terminal alkyne and a Boc-protected amine provides a gateway to a vast array of complex organic molecules, including those with potential pharmaceutical and agrochemical applications. Furthermore, its suitability for diversity-oriented synthesis strategies underscores its importance in the ongoing search for new bioactive compounds. The strategic application of this synthon will undoubtedly continue to fuel innovation in the field of organic chemistry and drug discovery.

Precursor for Heterocyclic Compounds

The unique bifunctional nature of this compound, possessing both a nucleophilic nitrogen (once deprotected) and an electrophilic alkyne, makes it an ideal starting material for the synthesis of various heterocyclic rings. These cyclic structures are fundamental cores of many pharmaceuticals, agrochemicals, and materials.

Nitrogen-Containing Heterocycles

The terminal alkyne and the protected amine functionalities within this compound are strategically positioned to participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. While direct, specific examples of using this compound are not extensively documented in publicly available literature, its structural motif is analogous to other alkynyl carbamates that readily undergo such transformations. General synthetic strategies applicable to this class of compounds include intramolecular cyclizations and cycloaddition reactions.

A derivative, tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate, serves as a precursor for the synthesis of highly functionalized pyridine (B92270) and pyrazole (B372694) derivatives. nih.gov This highlights the utility of the core butynyl carbamate structure in cycloaddition reactions. For instance, it participates in [3+2] cycloadditions with azomethine imines to yield fluorescent pyrazole derivatives and engages in [2+2] cycloadditions with enaminones to form complex pyridine systems. nih.gov

Furthermore, the general principle of intramolecular cyclization of amino alkynes is a well-established method for constructing nitrogen heterocycles. This can involve the deprotection of the Boc group on this compound to release the primary amine, which can then undergo a metal-catalyzed or base-mediated cyclization onto the alkyne. This approach is commonly used for the synthesis of pyrrolidines and piperidines from related aminoalkynes.

The following table summarizes the potential synthesis of nitrogen-containing heterocycles from this compound based on reactions of analogous compounds.

| Heterocycle | Synthetic Approach | Reagents and Conditions |

| Pyrroles | Cascade reaction of alkynes | Pd(OAc)₂, TDMPP, PhMe, room temperature |

| Pyridines | [2+2] Cycloaddition | Enaminones |

| Pyrazoles | [3+2] Cycloaddition | Azomethine imines |

| Pyrrolidines/Piperidines | Intramolecular Cyclization | Deprotection followed by metal/base catalysis |

It is important to note that while these synthetic routes are plausible for this compound, specific experimental data for this compound is limited in the reviewed literature.

Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles, such as furans, pyrans, and lactones, from this compound is not well-documented in the scientific literature. While the alkyne functionality could theoretically participate in reactions like intramolecular hydroalkoxylation of a corresponding alcohol derivative to form cyclic ethers, specific examples utilizing this substrate are scarce.

General methods for the synthesis of oxygen heterocycles often involve the cyclization of functionalized alkynes. nih.gov For instance, the Sonogashira coupling of 5-bromo-2-hydroxybenzaldehyde with various alkynes, followed by condensation, has been used to produce oxygen-containing heterocycles. clockss.org However, the direct application of this compound in such reactions has not been reported.

The synthesis of lactones can be achieved through various methods, including the biocatalytic Baeyer-Villiger oxidation of cyclic ketones or the oxidative lactonization of diols. beilstein-journals.org Another approach involves the Lewis acid-promoted intermolecular reaction of ethenetricarboxylates with alkenes. mdpi.com These methods, however, are not directly applicable to the structure of this compound.

Therefore, the utility of this compound as a direct precursor for oxygen-containing heterocycles remains an area for future exploration.

Utilization in Polymer Chemistry and Materials Science

The presence of a polymerizable alkyne group and a versatile carbamate functionality makes this compound an interesting candidate for applications in polymer chemistry and materials science.

Monomer Synthesis

Alkynes are valuable monomers for the synthesis of functional polymers with unique electronic and optical properties due to their conjugated backbones. researchgate.net Various polymerization techniques, including metal-catalyzed and metal-free methods, have been developed for alkynyl-based monomers. researchgate.net

While the direct polymerization of this compound is not extensively reported, its structural features suggest its potential as a monomer in different polymerization reactions. For instance, the terminal alkyne could participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient method for polymer synthesis and modification. rsc.org A related compound, tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, which also contains a terminal alkyne and a Boc-protected amine, is used as a crosslinker in click chemistry.

The following table outlines potential polymerization methods for which this compound could serve as a monomer, based on the reactivity of its functional groups.

| Polymerization Method | Potential Role of this compound |

| Click Chemistry (e.g., CuAAC) | As an alkyne-containing monomer for reaction with azide-functionalized monomers or polymers. |

| Metal-Catalyzed Polymerization | Rhodium(I) catalysts are known to polymerize terminal alkynes, suggesting potential for stereoregular polymerization. |

| Atom Transfer Radical Polymerization (ATRP) | While not a direct monomer, the alkyne could be modified to an ATRP-active monomer. |

Functional Polymer Development

The Boc-protected amine group in this compound offers a route to functional polymers. After polymerization via the alkyne group, the Boc protecting group can be removed under acidic conditions to yield a polymer with pendant primary amine groups. These amine functionalities can then be used for further post-polymerization modifications, allowing for the introduction of various functional groups, crosslinking, or the attachment of bioactive molecules.

This strategy is valuable for creating materials with tailored properties for applications such as drug delivery, gene transfection, and the development of functional coatings and adhesives. The ability to introduce primary amine groups along a polymer chain provides a versatile platform for creating complex and functional macromolecular architectures.

Advanced Analytical Techniques for Characterization and Purity Assessment of Tert Butyl But 3 Yn 1 Ylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of tert-Butyl but-3-yn-1-ylcarbamate, providing precise information about the chemical environment of each proton and carbon atom. While specific research-grade spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on the well-understood effects of its functional groups.

¹H NMR Spectroscopy is used to identify the different types of protons in the molecule. The large tert-butyl group will produce a prominent singlet peak, typically integrating to nine protons. The protons on the butynyl chain will each have distinct signals, and the terminal alkyne proton will appear as a characteristic triplet. The NH proton of the carbamate (B1207046) group will be visible as a broad singlet.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group and the two sp-hybridized carbons of the alkyne are particularly diagnostic. The nine equivalent methyl carbons of the tert-butyl group will produce a single, intense signal.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity of protons and their corresponding carbon atoms, providing unambiguous assignment of all signals and confirming the compound's structure.

Predicted ¹H and ¹³C NMR Data for this compound The following data is predicted based on the analysis of similar carbamate and alkyne-containing compounds.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~4.80 | br s | 1H | -NH- |

| H-b | ~3.25 | q, J ≈ 6.5 Hz | 2H | -CH₂-NH- |

| H-c | ~2.40 | td, J ≈ 6.5, 2.6 Hz | 2H | -C≡C-CH₂- |

| H-d | ~1.95 | t, J ≈ 2.6 Hz | 1H | -C≡CH |

| H-e | ~1.45 | s | 9H | -C(CH₃)₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~155.8 | C=O (carbamate) |

| C-2 | ~81.5 | -C≡CH |

| C-3 | ~79.5 | -O-C(CH₃)₃ |

| C-4 | ~69.5 | -C≡CH |

| C-5 | ~39.5 | -CH₂-NH- |

| C-6 | ~28.4 | -C(CH₃)₃ |

| C-7 | ~20.0 | -C≡C-CH₂- |

Mass Spectrometry (MS) (e.g., LC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for identifying potential impurities. When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of components in a mixture.

In a typical LC-MS analysis, the compound would be ionized, most commonly using electrospray ionization (ESI). In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. Other adducts, such as with sodium [M+Na]⁺, may also be detected. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with a high degree of confidence. While specific LC-MS studies on this compound are not prevalent in the literature, methods developed for other protected amines are applicable. nih.gov

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₆NO₂⁺ | 170.1176 |

| [M+Na]⁺ | C₉H₁₅NNaO₂⁺ | 192.0995 |

Chromatographic Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound by separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape. waters.com Detection is commonly performed using a UV detector, as the carbamate group has a weak chromophore. For higher sensitivity and specificity, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) can also be used for the analysis of this compound, given its volatility. A capillary column with a non-polar stationary phase would be suitable. However, carbamates can be thermally labile, potentially leading to degradation in the hot injector or column, which must be considered during method development. youngin.com Derivatization may sometimes be employed to improve thermal stability and detection. nih.gov

Typical Chromatographic Conditions for Carbamate Analysis The following conditions are illustrative and would require optimization for this compound.

| Parameter | HPLC | GC |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Capillary, 30 m x 0.25 mm, 0.25 µm film (e.g., HP-5) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV (e.g., 210 nm) or MS | Flame Ionization (FID) or MS |

| Temperature | Ambient | Oven program (e.g., 100°C to 250°C) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations. While a published spectrum for this specific compound is not available, the expected absorptions can be predicted from its structure.

The most prominent peaks would include a strong absorption for the carbonyl (C=O) stretch of the carbamate, a sharp peak for the terminal alkyne C-H stretch, and a medium intensity peak for the N-H stretch. The C≡C triple bond stretch will also be present, although it may be weak.

Predicted IR Absorption Frequencies for this compound Based on characteristic IR frequencies for its functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Alkyne C-H | Stretch | ~3300 (sharp) |

| Amine N-H | Stretch | ~3350 (broad) |

| Carbonyl C=O | Stretch | ~1690 (strong) |

| Alkyne C≡C | Stretch | ~2120 (weak to medium) |

| C-H (sp³) | Stretch | 2850-3000 |

| N-H | Bend | ~1520 |

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. As this compound may be a liquid or a low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative to obtain a structure suitable for single-crystal X-ray analysis.

The synthesis of such derivatives could involve reactions of the terminal alkyne, for example, through a Sonogashira coupling with a substituted aryl halide, or by forming a metal complex. Alternatively, a co-crystal could be formed with a suitable hydrogen bond donor/acceptor. The resulting crystalline material would then be subjected to X-ray diffraction, which would provide precise bond lengths, bond angles, and conformational information, confirming the absolute structure of the molecule. researchgate.netnih.gov To date, no specific X-ray diffraction studies on crystalline derivatives of this compound have been reported in the literature.

Computational Chemistry and Theoretical Studies of Tert Butyl But 3 Yn 1 Ylcarbamate

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. youtube.comyoutube.com This approach is fundamental to predicting a molecule's electronic properties and reactivity.

The electronic structure of tert-Butyl but-3-yn-1-ylcarbamate is characterized by several key features: the bulky, electron-donating tert-butyl group; the electron-withdrawing carbamate (B1207046) (N-COO) moiety; and the electron-rich carbon-carbon triple bond of the terminal alkyne.

The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group (C=O) of the carbamate, a resonance effect that reduces its nucleophilicity compared to a typical amine. The tert-butoxycarbonyl (Boc) group is well-established as a stable protecting group under many conditions, partly due to this electronic arrangement. researchgate.net The oxygen atoms of the carbamate are electronegative, drawing electron density and creating a significant dipole moment.

The terminal alkyne function is a region of high electron density due to the two π-bonds. This makes the alkyne a potential nucleophile, capable of reacting with various electrophiles. Conversely, the acetylenic proton (≡C-H) is weakly acidic and can be removed by a strong base, transforming the alkyne into a potent nucleophile for reactions like C-C bond formation. Computational models can quantify the partial charges on each atom, confirming the electron-withdrawing nature of the carbamate and the electron-rich character of the alkyne, thereby predicting sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful application of MO theory that simplifies reactivity predictions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, theoretical calculations would be expected to show the following:

HOMO: The HOMO is predicted to be primarily localized on the carbon-carbon triple bond (the π orbital). The energy of the π-orbitals of an alkyne is typically higher than that of the nitrogen lone pair in a carbamate, where the lone pair is stabilized by resonance. This indicates that the primary site for electrophilic attack is the alkyne.

LUMO: The LUMO is predicted to be the corresponding antibonding π* orbital of the alkyne. This orbital would accept electrons from an incoming nucleophile.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

| Orbital | Predicted Primary Location | Predicted Role in Reactivity | Example Reaction Type |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | C≡C π-orbital | Nucleophilic site (electron donor) | Reaction with electrophiles (e.g., halogens, protons) |

| LUMO (Lowest Unoccupied Molecular Orbital) | C≡C π*-orbital | Electrophilic site (electron acceptor) | Reaction with nucleophiles (e.g., cycloadditions) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and reaction pathways with a high degree of accuracy.

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure, or its global minimum energy conformation. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral (torsional) angles. The flexibility of the ethyl chain connecting the carbamate and alkyne groups means that several conformers may exist. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can be used to calculate the energies of these different conformers to identify the most stable arrangement. The results of such a calculation would provide precise geometric parameters.